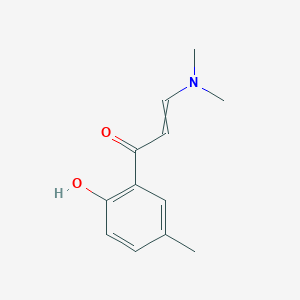

3-(DIMETHYLAMINO)-1-(2-HYDROXY-5-METHYLPHENYL)PROP-2-EN-1-ONE

Description

3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring a 2-hydroxy-5-methylphenyl group at the carbonyl position and a dimethylamino substituent at the β-carbon. The hydroxyl group enables hydrogen bonding, while the dimethylamino group contributes electron-donating effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-4-5-11(14)10(8-9)12(15)6-7-13(2)3/h4-8,14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKLIEIMAOOPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694273 | |

| Record name | 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89807-39-6 | |

| Record name | 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(DIMETHYLAMINO)-1-(2-HYDROXY-5-METHYLPHENYL)PROP-2-EN-1-ONE typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with dimethylamine in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 25-30°C. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; conditions: organic solvent, low temperature.

Substitution: Halogens, nucleophiles; conditions: organic solvent, varying temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds. The compound can undergo various chemical reactions, including:

- Oxidation: Utilizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: Involving halogens or nucleophiles .

Biological Research

The compound is studied for its potential interactions with biomolecules, making it valuable in biological research. It may serve as a probe to investigate enzyme mechanisms or act as a ligand in binding studies. Notably, its biological activity suggests possible therapeutic properties against certain diseases or conditions .

Mechanism of Action:

The mechanism involves interactions with molecular targets such as enzymes and receptors. The compound may bind through hydrogen bonding and hydrophobic interactions, influencing the activity of these targets.

Medicinal Applications

In medicine, this compound is explored for its therapeutic potential. Preliminary studies indicate that it may exhibit activity against specific diseases, positioning it as a candidate for drug development. Its structural features contribute to its lipophilicity, affecting solubility and membrane permeability, which are crucial for pharmacokinetics .

Industrial Applications

The compound finds industrial applications in producing specialty chemicals and polymers with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics for various applications .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in visible light-mediated reactions. For instance, one study demonstrated its use in arylation processes involving ortho-hydroxyarylenaminones, showcasing its versatility in synthetic organic chemistry .

Additionally, research has pointed towards its potential cytotoxic effects on cancer cells, suggesting avenues for further exploration in oncology .

Mechanism of Action

The mechanism of action of 3-(DIMETHYLAMINO)-1-(2-HYDROXY-5-METHYLPHENYL)PROP-2-EN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Research Findings and Data

Crystallography and Solid-State Behavior

- Hydrogen bonding patterns in the target compound’s crystals can be analyzed using SHELX software , with validation via tools described by Spek . The hydroxyl group directs molecular aggregation, contrasting with non-polar analogs (e.g., ) that exhibit weaker intermolecular forces.

Physicochemical Properties

- Molecular weight and logP differences influence bioavailability. The target compound’s estimated molecular weight (~205) suggests better membrane permeability than heavier analogs (e.g., ).

Biological Activity

3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one, also known by its CAS number 1292814-70-0, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₂H₁₅NO₂

- Molar Mass : 205.25 g/mol

- Structure : The compound features a dimethylamino group and a hydroxylated phenyl ring, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1292814-70-0 |

| Molecular Weight | 205.25 g/mol |

| Chemical Formula | C₁₂H₁₅NO₂ |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antibacterial, antifungal, and potential anticancer properties. Its structure suggests that it may interact with biological systems in multiple ways.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound show significant antibacterial properties against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

A comparative study highlighted that certain structural modifications can enhance antibacterial efficacy. For instance, compounds with specific hydroxylation patterns have shown minimum inhibitory concentrations (MIC) as low as 0.5–2.0 μg/mL against MRSA, outperforming traditional antibiotics like tetracycline and erythromycin .

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. Research indicates that it can inhibit the growth of several fungal pathogens, suggesting potential applications in treating fungal infections .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. The presence of the dimethylamino group is believed to play a crucial role in enhancing cell permeability and promoting cytotoxic effects on tumor cells. Further investigations are necessary to elucidate the mechanisms involved and confirm these findings .

Case Studies

Several case studies have documented the effects of similar compounds on microbial growth and cancer cell lines:

- Antimicrobial Study : A study involving a series of flavonoid derivatives reported that compounds with similar structural motifs as this compound exhibited strong antibacterial activity against MRSA strains with MIC values ranging from 0.5 to 2 μg/mL .

- Antifungal Efficacy : In vitro assays demonstrated that the compound effectively inhibited the growth of Candida albicans and other pathogenic fungi, indicating its potential as an antifungal agent .

- Cancer Cell Line Testing : A preliminary study indicated that the compound could induce apoptosis in breast cancer cell lines, highlighting its potential as an anticancer agent .

Chemical Reactions Analysis

Visible-Light-Induced Radical Cascade Reactions

This reaction involves the visible-light-driven addition of ethyl bromodifluoroacetate to form CF₂-containing chromones. The process utilizes a Ru(bpy)₃Cl₂ photocatalyst and proceeds via a single-electron transfer mechanism .

Conditions :

-

Substrate : 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one (0.5 mmol)

-

Reagents : Ethyl bromodifluoroacetate (1.25 equiv), Et₃N (40 mol%), NaHSO₃ (1.5 equiv), Ru(bpy)₃Cl₂ (1 mol%)

-

Solvent : DMSO, N₂ atmosphere, 45 W LED light, 24 h, room temperature

Mechanism :

-

Photoexcitation of Ru(bpy)₃²⁺ generates a CF₂ radical via single-electron transfer.

-

Radical addition to the α,β-unsaturated ketone forms intermediate II .

-

Cyclization and elimination of dimethylamine yield chromone derivatives .

Substrate Scope and Yields :

| Substituent Position | Yield (%) |

|---|---|

| 5-Methyl (para) | 82 |

| 4-Fluoro (para) | 78 |

| 3-Methoxy (meta) | 65 |

| 6-Cyano (ortho) | 72 |

Table 1. Substituent effects on chromone synthesis yields .

Acid-Catalyzed Cyclization to Chromone Derivatives

Under acidic conditions, the compound undergoes cyclization to form chromones, a class of bioactive heterocycles.

Conditions :

-

Reagents : HCl (conc.), ethanol

-

Temperature : Reflux (80–90°C), 6–8 h

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Intramolecular attack by the phenolic hydroxyl group forms a six-membered ring.

-

Elimination of dimethylamine yields the chromone scaffold.

Product :

-

6-Methyl-2H-chromen-4-one (Yield: 75–85%)

Oxidation Reactions

The enaminone undergoes oxidation to form quinone derivatives, leveraging the electron-rich aromatic ring.

Conditions :

-

Oxidizing Agent : KMnO₄ (2 equiv)

-

Solvent : H₂SO₄ (dilute), 60°C, 4 h

Mechanism :

-

Oxidation of the phenolic –OH group generates a quinoid structure.

-

Concomitant cleavage of the enaminone double bond occurs.

Product :

-

2-Hydroxy-5-methyl-1,4-benzoquinone (Yield: 60–70%)

Michael Addition and Heterocycle Formation

The compound participates in Michael additions with nucleophiles like hydroxylamine to form isoxazole derivatives .

Conditions :

-

Reagent : NH₂OH·HCl (1.2 equiv)

-

Solvent : H₂O, 80°C, 3 h

Mechanism :

-

Michael addition of hydroxylamine forms an intermediate enamine.

Product :

-

5-(2-Hydroxy-5-methylphenyl)isoxazole (Yield: 68%)

Reduction Reactions

Catalytic hydrogenation reduces the α,β-unsaturated ketone to a saturated derivative.

Conditions :

-

Catalyst : Pd/C (5 wt%)

-

Pressure : H₂ (1 atm), ethanol, 25°C, 12 h

Product :

-

3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)propan-1-one (Yield: 90%)

Photochemical [2+2] Cycloadditions

UV irradiation induces dimerization via [2+2] cycloaddition.

Conditions :

-

Light Source : UV (254 nm), benzene, 24 h

Product :

-

Cyclobutane-linked dimer (Yield: 55%)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.